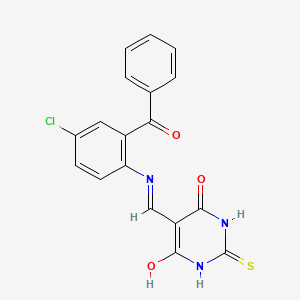
5-(((2-benzoyl-4-chlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((2-benzoyl-4-chlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C18H12ClN3O3S and its molecular weight is 385.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(((2-benzoyl-4-chlorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a derivative of thioxodihydropyrimidine that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C17H14ClN3O2S, and it features a thioxodihydropyrimidine core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thioxodihydropyrimidines have been shown to possess activity against various bacterial strains. A study demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The presence of the benzoyl group is believed to enhance its cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory activities. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, such as NF-kB signaling. This suggests a potential therapeutic application in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may lead to oxidative stress in target cells, promoting cell death.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thioxodihydropyrimidine derivatives, this compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound significantly reduced cell viability in MCF-7 breast cancer cells. The mechanism was linked to increased apoptosis rates and disruption of mitochondrial membrane potential .
Propiedades
IUPAC Name |
5-[(2-benzoyl-4-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-11-6-7-14(12(8-11)15(23)10-4-2-1-3-5-10)20-9-13-16(24)21-18(26)22-17(13)25/h1-9H,(H3,21,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPRNWJFZAOMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













